

Optimization of reaction conditions for 3-(azetidin-3-yloxy)-N,N-diethylaniline

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Compound of Interest

Compound Name: 3-(azetidin-3-yloxy)-N,N-diethylaniline

Cat. No.: B1394667

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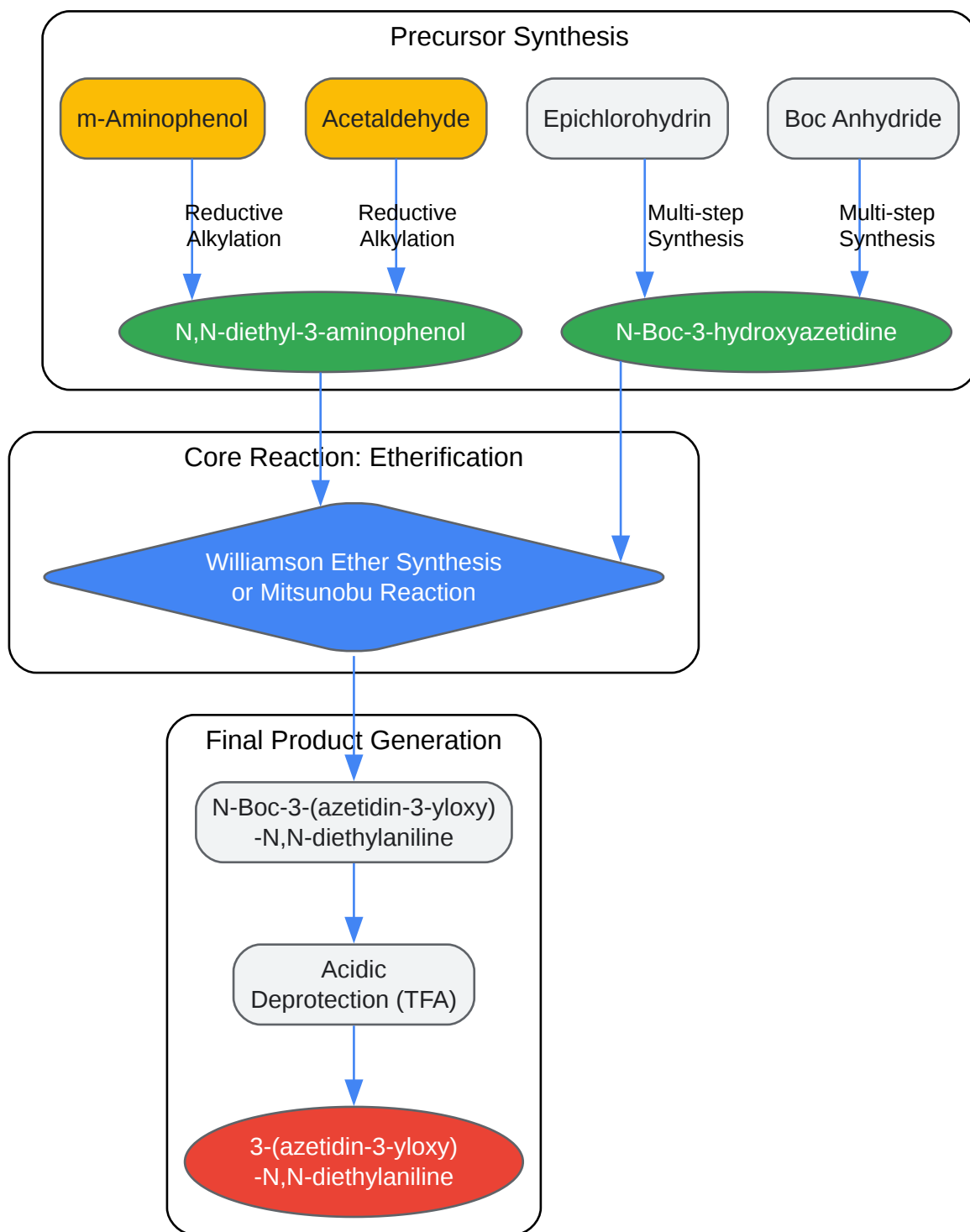
Technical Support Center: Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

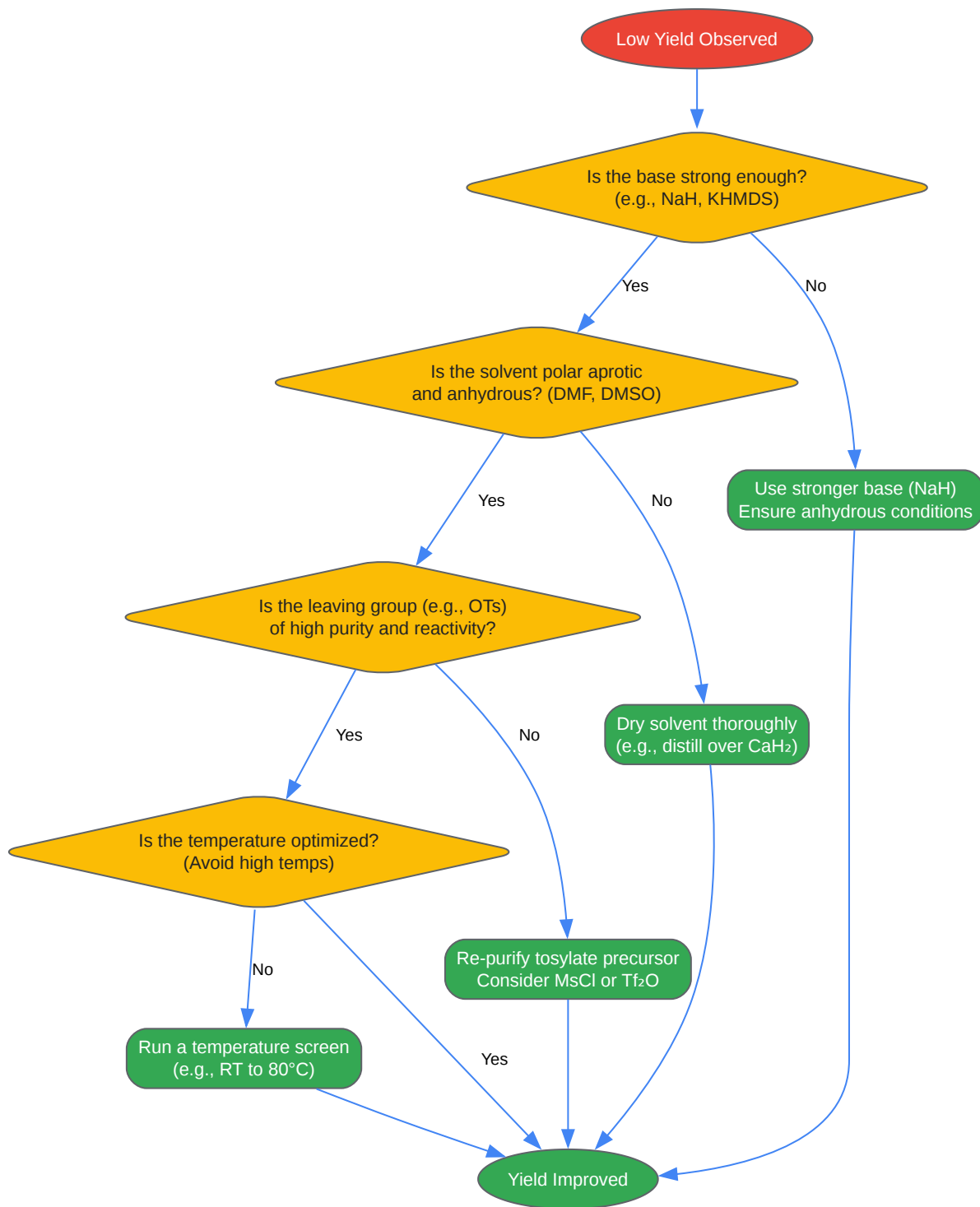
Welcome to the technical support center for the synthesis and optimization of **3-(azetidin-3-yloxy)-N,N-diethylaniline**. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general synthetic strategy for 3-(azetidin-3-yloxy)-N,N-diethylaniline?

The most common and reliable strategy involves a multi-step synthesis that begins with the preparation of two key precursors: N-protected 3-hydroxyazetidine and N,N-diethyl-3-aminophenol. These intermediates are then coupled, typically via a Williamson ether synthesis or a Mitsunobu reaction, followed by the removal of the protecting group to yield the final product. The N-Boc (tert-butoxycarbonyl) protecting group is frequently used for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.





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